

# Application Note: Trace Analysis of Bisphenol F by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Bisphenol F	
Cat. No.:	B132319	Get Quote

### **Abstract**

**Bisphenol F** (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a substitute for Bisphenol A (BPA). Due to its structural similarity to BPA, concerns have been raised about its potential endocrine-disrupting properties and its presence in various environmental and biological matrices. This application note presents a detailed protocol for the trace analysis of **Bisphenol F** in water and biological samples using gas chromatography-mass spectrometry (GC-MS). The method involves sample preparation using solid-phase extraction (SPE), derivatization to enhance volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and selectivity. This robust and validated method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

### Introduction

**Bisphenol F** (4,4'-dihydroxydiphenylmethane) is increasingly being used as a replacement for BPA in the production of various consumer products.[1] Its detection in environmental and biological samples has prompted the need for sensitive and reliable analytical methods to assess human exposure and environmental contamination.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of BPF at trace levels due to its high resolution and sensitivity. However, the polar nature of BPF necessitates a derivatization step to increase its volatility for GC analysis.[2][3]



This application note provides a comprehensive methodology for BPF trace analysis, covering sample extraction, derivatization, and GC-MS analysis. The described protocol is applicable to various sample types, including water and biological tissues, with appropriate validation.

# Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of BPF from water and biological samples. For biological samples, an initial enzymatic hydrolysis step is required to analyze for both free and conjugated BPF.[4]

#### Materials:

- SPE cartridges (e.g., Oasis HLB or equivalent)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

#### Procedure for Water Samples:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.



- Elution: Elute the retained BPF with 5-10 mL of acetonitrile.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
   Reconstitute the residue in a suitable solvent (e.g., 100 μL of acetonitrile or the derivatization solvent).

Procedure for Biological Samples (e.g., Liver Tissue):

- Homogenization: Homogenize the tissue sample in a suitable buffer.
- Enzymatic Hydrolysis (for total BPF): To analyze for total BPF (free and glucuronideconjugated), treat the sample with β-glucuronidase to deconjugate BPF glucuronide.
- Extraction: Proceed with solid-phase extraction as described for water samples, loading the homogenized and hydrolyzed sample onto the conditioned SPE cartridge.
- Elution and Concentration: Follow steps 5 and 6 from the water sample procedure.

## **Derivatization**

Derivatization is a critical step to improve the volatility and thermal stability of BPF for GC-MS analysis. Acetylation with acetic anhydride or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches.

#### Materials:

- Acetic anhydride or BSTFA with 1% TMCS (trimethylchlorosilane)
- Pyridine (for acetylation) or an appropriate solvent for silylation (e.g., toluene)
- · Heating block or water bath

#### Acetylation Protocol:

- To the dried extract, add 50  $\mu$ L of pyridine and 50  $\mu$ L of acetic anhydride.
- Vortex the mixture and heat at 60-70°C for 30-60 minutes.



- After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.
- Reconstitute the derivatized residue in 100  $\mu$ L of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.

#### Silylation Protocol:

- To the dried extract, add 50 μL of BSTFA + 1% TMCS.
- Vortex the mixture and heat at 60-75°C for 30 minutes.
- After cooling, the sample is ready for injection into the GC-MS.

## **GC-MS Analysis**

#### Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)
- Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

#### GC Parameters:

Injector Temperature: 280-305°C

· Injection Mode: Splitless

Injection Volume: 1 μL

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
- Oven Temperature Program:
  - o Initial temperature: 80-120°C, hold for 1-2 minutes
  - Ramp: 10-20°C/min to 280-300°C



Final hold: 5-10 minutes

#### MS Parameters:

• Ionization Mode: Electron Impact (EI) at 70 eV

• Ion Source Temperature: 230°C

• MSD Interface Temperature: 280°C

Acquisition Mode: Selected Ion Monitoring (SIM)

• Ions to Monitor (for acetylated BPF): m/z 284 (molecular ion), 242, 200, 107

 Ions to Monitor (for silylated BPF): The specific ions will depend on the silyl derivative formed.

## **Quantitative Data Summary**

The following table summarizes the quantitative performance data for BPF analysis using GC-MS from various studies.

Parameter	Water Samples (ng/L)	Biological Samples (ng/g)	Reference(s)
Limit of Detection (LOD)	0.4 - 2	0.05 - 0.1	
Limit of Quantification (LOQ)	1.3 - 6.7	0.15 - 0.3	
Linearity (r²)	> 0.995	> 0.99	-
Recovery (%)	88.5 - 115.1	72.3 - 97.5	
Relative Standard Deviation (RSD %)	< 10	0.11 - 8.94	

## **Visualizations**



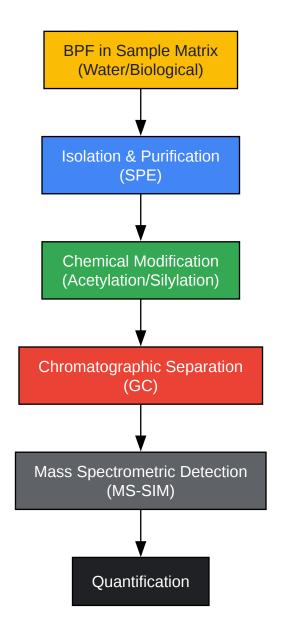
Below are diagrams illustrating the experimental workflow for the GC-MS analysis of **Bisphenol F**.



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Caption: Experimental workflow for BPF analysis.





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Caption: Logical steps in BPF trace analysis.

## Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the trace analysis of **Bisphenol F** in environmental and biological samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by derivatization and analysis in SIM mode, allows for accurate quantification at low ng/L to ng/g levels. This protocol is a valuable tool for researchers and professionals monitoring BPF levels to assess potential health risks and environmental impact.



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